Preladenant - 377727-87-2

Preladenant

Catalog Number: EVT-279867
CAS Number: 377727-87-2
Molecular Formula: C25H29N9O3
Molecular Weight: 503.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Preladenant (chemical name: 2-(furan-2-yl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine), also known by its development code SCH 420814, is a potent and selective antagonist of the adenosine A2A receptor (A2AR). [, ] It belongs to the triazolopyrimidine class of chemical compounds. [] Preladenant has been the subject of extensive research for its potential therapeutic applications in various neurological and psychiatric disorders, primarily Parkinson's disease (PD). [, , ]

Future Directions
  • Optimizing Dosing Regimens: Investigating different dosing strategies or formulations to achieve more sustained A2AR occupancy and potentially improve clinical outcomes in PD. []
  • Combination Therapies: Exploring the potential of Preladenant in combination with other therapeutic agents, such as other antiparkinsonian drugs or immunotherapies, to enhance efficacy. [, , ]
  • Exploring New Indications: Investigating the therapeutic potential of Preladenant in other neurological and psychiatric disorders, such as depression, anxiety, and addiction, based on preclinical evidence. [, ]
  • Developing Novel Analogs: Designing and synthesizing new Preladenant analogs with improved pharmacological properties, such as higher potency, selectivity, or blood-brain barrier permeability. [, ]

SCH 412348

  • Compound Description: SCH 412348 is a highly potent and selective adenosine A2A receptor antagonist. [] It exhibits >1000-fold selectivity over other adenosine receptor subtypes. [] Similar to Preladenant, it has demonstrated efficacy in rodent models of Parkinson's disease, including attenuating haloperidol-induced catalepsy and potentiating L-Dopa-induced contralateral rotations after 6-hydroxydopamine lesions. []
  • Relevance: SCH 412348 shares a similar chemical structure with Preladenant and demonstrates comparable potency and selectivity for the A2A receptor. [] Both compounds are valuable tools for investigating the therapeutic potential of A2A receptor antagonism in Parkinson's disease and other disorders.

KW-6002 (Istradefylline)

  • Compound Description: KW-6002, also known as Istradefylline, is a selective adenosine A2A receptor antagonist. [, ] It has been approved in Japan and the US for treating Parkinson's disease as an adjunct to levodopa. [, ]
  • Relevance: KW-6002 serves as a comparator to Preladenant in exploring the therapeutic potential of A2A receptor antagonism in Parkinson's disease. [] While both compounds share the same mechanism of action, their pharmacological profiles and clinical outcomes may differ.

Caffeine

  • Compound Description: Caffeine is a naturally occurring non-selective adenosine receptor antagonist, acting on A1 and A2A receptors, among other targets. [, ] It is widely consumed in beverages like coffee and tea. Studies suggest that caffeine intake may be associated with a lower risk of developing Parkinson’s disease. []
  • Relevance: Caffeine, through its A2A receptor antagonism, provides a basis for understanding the therapeutic potential of more selective A2A antagonists like Preladenant in Parkinson's disease. [] Additionally, caffeine's widespread use and potential influence on dyskinesia risk highlight the importance of considering dietary factors in clinical trials of A2A antagonists. []

Theophylline

  • Compound Description: Theophylline is a non-selective adenosine receptor antagonist, primarily targeting A1 and A2A receptors. [, ] It is used clinically as a bronchodilator for respiratory diseases.
  • Relevance: Theophylline's known pharmacology, particularly its A2A receptor antagonism, aids in understanding the mechanism of action and potential therapeutic benefits of selective A2A antagonists like Preladenant. [, ]

Tozadenant

  • Compound Description: Tozadenant is a selective adenosine A2A receptor antagonist. [, , ] It reached phase III clinical trials for Parkinson's disease but was discontinued due to safety concerns. []
  • Relevance: Tozadenant, like Preladenant, represents another attempt to target A2A receptors for Parkinson's disease treatment. [, ] Despite their shared mechanism of action, their pharmacological profiles and clinical outcomes differ. Comparing their development trajectories helps understand the challenges and opportunities in developing A2A antagonists for neurological disorders.

11C-SCH442416

  • Compound Description: 11C-SCH442416 is a radiolabeled positron emission tomography (PET) tracer that selectively binds to adenosine A2A receptors. []
  • Relevance: 11C-SCH442416 is crucial for studying the pharmacokinetic and pharmacodynamic properties of Preladenant in vivo. [] PET studies using this tracer enable researchers to quantify A2A receptor occupancy by Preladenant in the brain, providing valuable information for dose selection and understanding its mechanism of action.

18F-MNI-444

  • Compound Description: 18F-MNI-444 is a novel radiolabeled PET tracer with high selectivity for adenosine A2A receptors. []
  • Relevance: 18F-MNI-444 is a valuable tool for comparing the A2A receptor occupancy profiles of different A2A antagonists, including Preladenant and Tozadenant. [] Its improved properties over earlier PET tracers allow for more accurate and reliable assessments of drug-target engagement in vivo.

CGS-21680

  • Compound Description: CGS-21680 is a selective agonist for adenosine A2A receptors. [, ]
  • Relevance: CGS-21680 serves as a pharmacological tool to induce A2A receptor activation, which can then be challenged by antagonists like Preladenant in in vitro and in vivo studies. [] This allows researchers to assess the antagonist properties of Preladenant and its ability to block the effects of A2A receptor activation.

Rasagiline

  • Compound Description: Rasagiline is a monoamine oxidase B (MAO-B) inhibitor used as a treatment for Parkinson's disease. [, ]
  • Relevance: Rasagiline was used as an active control in some clinical trials evaluating Preladenant's efficacy in Parkinson's disease. [, ] The unexpected lack of efficacy observed with rasagiline in these trials made it challenging to interpret the findings for Preladenant.
Synthesis Analysis

The synthesis of Preladenant involves several key steps. The most common method reported includes the O-methylation of a desmethyl precursor using carbon-11 methyl iodide in the presence of potassium hydroxide. This process yields 11C-preladenant, which is utilized as a positron emission tomography (PET) imaging agent for studying adenosine A2A receptor occupancy in vivo. The typical yield of this synthesis is approximately 2.78 ± 1.32 gigabecquerels (GBq), with a radiochemical purity exceeding 98% .

Technical Parameters

  • Yield: 2.78 ± 1.32 GBq
  • Radiochemical Purity: 98.2% ± 1.5%
  • Specific Activity: 28.1 ± 10.9 GBq/μmol at the time of injection

The synthesis has been optimized to ensure high purity and specific activity, which are crucial for effective imaging and pharmacological studies.

Molecular Structure Analysis

Preladenant has a complex molecular structure characterized by its pyrimidine core and various functional groups that enhance its binding affinity to adenosine A2A receptors. The molecular formula for Preladenant is C17H22N6O2, and its structure can be described as follows:

  • Core Structure: Pyrimidine ring fused with a triazole moiety.
  • Functional Groups: Includes piperazine and ether components that contribute to its pharmacokinetic properties.

Key Structural Data

  • Molecular Weight: Approximately 346.4 g/mol
  • 3D Structure: The spatial arrangement allows optimal interaction with the adenosine A2A receptor, facilitating high selectivity .
Chemical Reactions Analysis

Preladenant participates in various chemical reactions primarily related to its binding interactions with adenosine receptors. As an antagonist, it competes with endogenous adenosine for binding to the A2A receptor, inhibiting receptor activation.

Relevant Reactions

  • Binding Reaction: Preladenant binds to the A2A receptor, preventing adenosine from exerting its physiological effects.
  • Metabolism: Preladenant undergoes metabolic transformations in the liver, resulting in several metabolites that retain some biological activity .
Mechanism of Action

Preladenant functions as an antagonist at the adenosine A2A receptors, which are widely distributed in the brain and play significant roles in modulating neurotransmitter release and neuronal excitability. By blocking these receptors, Preladenant can mitigate the effects of excessive adenosine signaling, which is implicated in various neurodegenerative diseases.

Mechanistic Insights

  • Receptor Interaction: Preladenant binds competitively to the A2A receptor, thereby inhibiting downstream signaling pathways associated with adenosine.
  • Physiological Effects: This antagonistic action can lead to increased dopamine release in the striatum, which may alleviate symptoms associated with Parkinson's disease .
Physical and Chemical Properties Analysis

Preladenant exhibits several notable physical and chemical properties that influence its pharmacological profile:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, facilitating blood-brain barrier penetration.
Applications

Preladenant is primarily investigated for its potential therapeutic applications in treating Parkinson's disease by enhancing dopaminergic signaling through A2A receptor antagonism. Additionally, it serves as a valuable research tool for studying adenosine receptor dynamics through imaging techniques like PET.

Scientific Applications

  • Therapeutic Development: Currently undergoing clinical trials for Parkinson’s disease treatment.
  • Research Tool: Used in PET imaging studies to quantify A2A receptor occupancy in vivo .

Properties

CAS Number

377727-87-2

Product Name

Preladenant

IUPAC Name

4-(furan-2-yl)-10-[2-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine

Molecular Formula

C25H29N9O3

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29)

InChI Key

DTYWJKSSUANMHD-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2-furanyl)-7-(2-(4-(4-(2-methoxyethoxy)phenyl)-1-piperazinyl)ethyl)-7H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine-5-amine
preladenant
SCH 420814
SCH-420814
SCH420814

Canonical SMILES

COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.